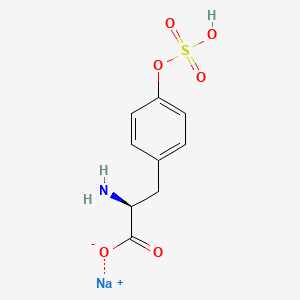
Sodium H-Tyr(SO3H)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium H-Tyr(SO3H)-OH typically involves the sulfonation of L-tyrosine. The process begins with the protection of the amino and carboxyl groups of L-tyrosine to prevent unwanted side reactions. The phenolic hydroxyl group is then sulfonated using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. After sulfonation, the protecting groups are removed, and the product is neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation process.
化学反应分析
Types of Reactions
Sodium H-Tyr(SO3H)-OH undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to a sulfonate.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Sulfonates and related derivatives.
Substitution: Alkylated or acylated tyrosine derivatives.
科学研究应用
Sodium H-Tyr(SO3H)-OH has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies of enzyme kinetics and protein interactions due to its structural similarity to tyrosine.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool in various diseases.
Industry: Utilized in the production of specialty chemicals and as an additive in certain industrial processes.
作用机制
The mechanism of action of Sodium H-Tyr(SO3H)-OH is primarily related to its ability to mimic the natural amino acid tyrosine. It can interact with enzymes and proteins that normally bind to tyrosine, thereby influencing biochemical pathways. The sulfonic acid group enhances its solubility and reactivity, making it a valuable tool in biochemical assays and research.
相似化合物的比较
Similar Compounds
Sodium H-Tyr-OH: Lacks the sulfonic acid group, resulting in different solubility and reactivity.
Sodium H-Phe(SO3H)-OH: Similar structure but with phenylalanine instead of tyrosine, leading to different biological interactions.
Sodium H-Trp(SO3H)-OH: Contains tryptophan instead of tyrosine, affecting its chemical and biological properties.
Uniqueness
Sodium H-Tyr(SO3H)-OH is unique due to the presence of both the phenolic hydroxyl group and the sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound in various research applications.
属性
分子式 |
C9H10NNaO6S |
|---|---|
分子量 |
283.24 g/mol |
IUPAC 名称 |
sodium;(2S)-2-amino-3-(4-sulfooxyphenyl)propanoate |
InChI |
InChI=1S/C9H11NO6S.Na/c10-8(9(11)12)5-6-1-3-7(4-2-6)16-17(13,14)15;/h1-4,8H,5,10H2,(H,11,12)(H,13,14,15);/q;+1/p-1/t8-;/m0./s1 |
InChI 键 |
BSGUVYQJXDWSSQ-QRPNPIFTSA-M |
手性 SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)[O-])N)OS(=O)(=O)O.[Na+] |
规范 SMILES |
C1=CC(=CC=C1CC(C(=O)[O-])N)OS(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


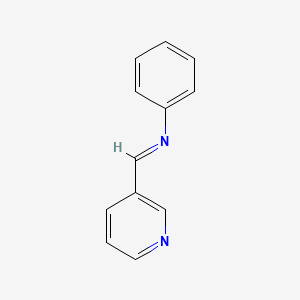
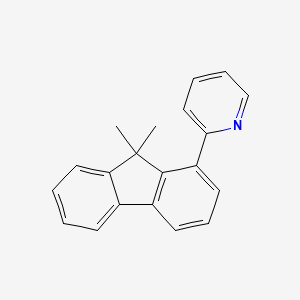
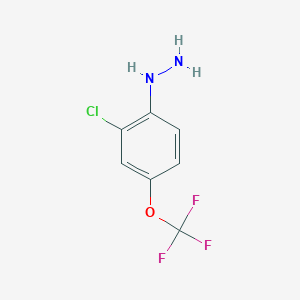
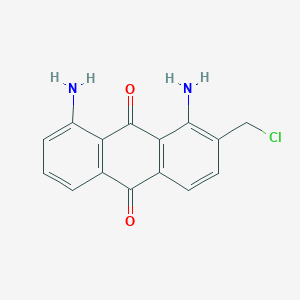
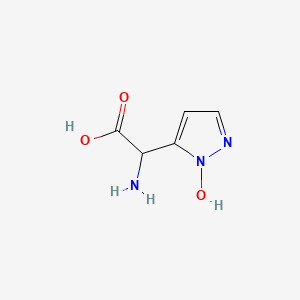
![(S)-2-([4,4'-Bipyridin]-2-yl)-4-isobutyl-4,5-dihydrooxazole](/img/structure/B13144536.png)

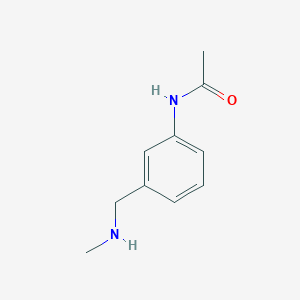
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
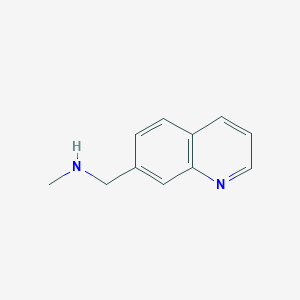
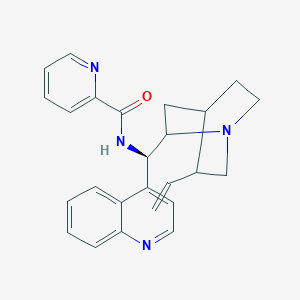
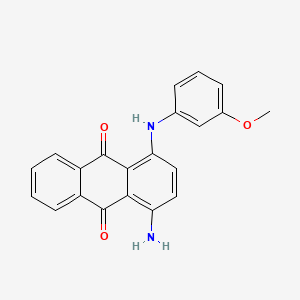
![3,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B13144594.png)
